molecular formula C7H6N2OS B13224840 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one

1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one

Cat. No.: B13224840
M. Wt: 166.20 g/mol
InChI Key: QBDVKPXGJSFJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a 2-aminothiazole core, a privileged structure in medicinal chemistry that is found in numerous FDA-approved drugs and bioactive molecules . The 2-aminothiazole moiety is a key pharmacophore known for its versatile interactions with biological targets, while the unique but-3-yn-2-one substituent introduces a reactive alkyne handle for further synthetic elaboration via click chemistry or other coupling reactions . This building block is of significant value in anticancer research. Thiazole derivatives are prominent in oncology drug development, with mechanisms including the inhibition of tubulin polymerization, kinase inhibition, and interaction with DNA . The structural motif of an aminothiazole conjugated with other pharmacophores has shown potent cytotoxicity against various human cancer cell lines, such as lung (A549), cervical (HeLa), and breast (MCF-7) cancers . Furthermore, the 2-aminothiazole scaffold is a fundamental component in the development of novel antimicrobial agents to address multidrug-resistant bacterial strains . Researchers can utilize this compound to generate derivatives with potential efficacy against a broad spectrum of pathological conditions. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

1-(2-amino-1,3-thiazol-4-yl)but-3-yn-2-one

InChI

InChI=1S/C7H6N2OS/c1-2-6(10)3-5-4-11-7(8)9-5/h1,4H,3H2,(H2,8,9)

InChI Key

QBDVKPXGJSFJHO-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)CC1=CSC(=N1)N

Origin of Product

United States

Contextualization Within Thiazole and Alkyne Chemistry

The structure of 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one is a compelling fusion of two highly important chemical functionalities: a 2-amino-1,3-thiazole ring and a but-3-yn-2-one chain. The thiazole (B1198619) portion of the molecule is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This structural motif is a cornerstone in heterocyclic chemistry, renowned for its presence in a vast array of biologically active compounds, including pharmaceuticals and natural products. The 2-amino substitution on the thiazole ring is particularly significant, as it provides a key site for further chemical modification and is known to be crucial for the biological activity of many thiazole-containing drugs.

The but-3-yn-2-one component, an alkynyl ketone, introduces a region of high reactivity and structural rigidity. The carbon-carbon triple bond (alkyne) is a versatile functional group in organic synthesis, participating in a wide range of reactions such as cycloadditions, nucleophilic additions, and metal-catalyzed cross-coupling reactions. The adjacent ketone group further activates the alkyne for certain transformations and provides an additional site for chemical manipulation. The combination of these two moieties in a single molecule suggests a rich and diverse chemical reactivity profile, making it a promising candidate for the synthesis of more complex molecular structures.

Significance of the 2 Amino 1,3 Thiazole Scaffold in Medicinal Chemistry Research

The 2-amino-1,3-thiazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to the development of numerous drugs and clinical candidates containing this core structure. The versatility of the 2-aminothiazole (B372263) ring allows it to serve as a versatile template for the design of compounds with a wide array of pharmacological activities.

The biological significance of this scaffold is underscored by its presence in a number of FDA-approved drugs. For instance, Dasatinib, a potent inhibitor of multiple tyrosine kinases, is used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. Another example is Pramipexole, a dopamine (B1211576) agonist used to treat Parkinson's disease and restless legs syndrome. The 2-aminothiazole core in these drugs plays a critical role in their interaction with their respective biological targets.

The broad spectrum of biological activities associated with 2-aminothiazole derivatives is a major driver of ongoing research in this area. These activities include, but are not limited to, antimicrobial, antiviral, anti-inflammatory, anticancer, and neuroprotective effects. nih.gov The continued exploration of this scaffold is a testament to its enduring importance in the quest for new therapeutic agents.

Table 1: Examples of Biologically Active 2-Aminothiazole Derivatives
Compound NameBiological ActivityReference
DasatinibTyrosine kinase inhibitor (anticancer) nih.gov
PramipexoleDopamine agonist (antiparkinsonian) nih.gov
FanetizoleImmunomodulatorGeneral Medicinal Chemistry Knowledge
AbafunginAntifungal researchgate.net

Research Perspectives on But 3 Yn 2 One Functionalities

The but-3-yn-2-one functionality, also known as methyl ethynyl (B1212043) ketone, is a valuable building block in organic synthesis due to its dual reactivity. The terminal alkyne can undergo a variety of transformations, including Sonogashira coupling, click chemistry (cycloadditions), and nucleophilic addition reactions. The ketone group, on the other hand, can participate in reactions such as aldol (B89426) condensations, reductions, and the formation of imines and other derivatives.

In the context of medicinal chemistry, the incorporation of an alkynyl ketone moiety can have several important implications. The linear and rigid nature of the alkyne can act as a structural scaffold to orient other functional groups in a specific and defined manner, which can be crucial for binding to a biological target. Furthermore, the alkyne can serve as a reactive handle for bioconjugation or for the synthesis of more complex analogues. The electrophilic nature of the conjugated system in but-3-yn-2-one also makes it a potential Michael acceptor, allowing for covalent interactions with biological nucleophiles, a strategy sometimes employed in the design of targeted inhibitors. Research into alkynyl ketones continues to reveal new synthetic methodologies and applications, highlighting their importance in modern organic and medicinal chemistry. mdpi.com

Overview of Research Directions and Scope

Classical Approaches to 2-Amino-1,3-thiazole Ring Formation

The synthesis of the 2-amino-1,3-thiazole scaffold is a cornerstone of heterocyclic chemistry, with several robust methods available for its construction.

Hantzsch Thiazole Synthesis and its Adaptations

The most classical and widely employed method for the synthesis of the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.comyoutube.com To obtain the 2-amino functionality, thiourea is used as the thioamide component. chemhelpasap.comnanobioletters.com

The reaction mechanism commences with the nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone in an SN2 reaction. chemhelpasap.comyoutube.com This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step is a dehydration of the resulting thiazoline (B8809763) intermediate to yield the aromatic 2-aminothiazole ring. chemhelpasap.com This method is known for its high yields and operational simplicity. chemhelpasap.com

Table 1: Overview of Hantzsch Thiazole Synthesis for 2-Aminothiazoles

Reactant 1Reactant 2Key FeaturesCitations
α-HaloketoneThioureaThe most traditional and direct route. synarchive.comrsc.org
Ketone + Halogenating AgentThioureaIn-situ generation of the α-haloketone (e.g., using I2 or NBS). This forms the basis for one-pot syntheses from ketones. nih.govbeilstein-journals.org
β-Keto TosylateThioureaTosylate acts as a good leaving group, replacing the need for a halogen. Often mediated by PEG-400. rsc.org
Active Methylene (B1212753) KetoneThiourea + NH4IAn electrochemical approach where iodide mediates the in-situ α-iodination of the ketone. beilstein-journals.org

Adaptations to the classical Hantzsch synthesis often focus on improving its environmental footprint or simplifying the procedure. One-pot, two-step sequential procedures have been developed where the α-halogenation of a ketone and the subsequent condensation with thiourea occur in the same reaction vessel without isolating the intermediate. tandfonline.com Various catalysts, including copper silicate (B1173343) and silica-supported tungstosilisic acid, have been employed to enhance reaction rates and yields under milder conditions. nanobioletters.comnih.gov Furthermore, non-conventional energy sources like microwave irradiation have been shown to drastically reduce reaction times. rsc.org

Alternative Cyclization Strategies for Thiazole Rings

Introduction of the But-3-yn-2-one Moiety

The introduction of the but-3-yn-2-one side chain at the C4 position of the thiazole ring is a critical challenge. This can be achieved by either functionalizing a pre-formed thiazole ring or by carrying the side chain, or a precursor to it, through the ring-forming reaction. The former approach is generally more feasible.

Strategies for Alkyne Incorporation

A common and powerful method for introducing an alkyne onto an aromatic or heteroaromatic ring is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org A plausible strategy would involve the synthesis of a 4-halo-2-aminothiazole, which could then be coupled with a suitable terminal alkyne, such as trimethylsilylacetylene. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne and can be readily removed post-coupling to reveal the required C≡CH bond. While historically requiring a copper co-catalyst, many modern Sonogashira protocols are now copper-free. nih.gov

Ketone Formation Methodologies

The formation of the ketone functional group can be approached in several ways. One of the most established methods for acylating aromatic rings is the Friedel-Crafts acylation. wikipedia.orgmasterorganicchemistry.com This reaction uses an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as AlCl₃. organic-chemistry.org However, the presence of the basic amino group on the 2-aminothiazole ring can complicate this reaction, as the Lewis acid can complex with the nitrogen atoms, deactivating the ring towards electrophilic substitution.

A more viable approach involves building the ketone from a different functional group already present at the C4 position. A synthetic route could begin with a readily accessible intermediate like ethyl 2-aminothiazole-4-carboxylate. This ester can be converted through a series of standard organic transformations into the desired ynone. For example, the ester could be reduced to a primary alcohol, which is then oxidized to an aldehyde. The aldehyde can subsequently react with an organometallic acetylide reagent (e.g., ethynylmagnesium bromide) to form a propargyl alcohol. The final step would be the oxidation of this secondary alcohol to the target ketone, this compound.

One-Pot and Multi-Step Synthesis Protocols

Given the required transformations, a multi-step synthesis is the most logical approach to obtaining this compound. A one-pot synthesis, while attractive for its efficiency, would be challenging due to the incompatibility of the reagents and conditions required for the different transformations. For instance, the conditions for a Hantzsch synthesis are vastly different from those of a Sonogashira coupling or Grignard reaction.

Several multi-component, one-pot reactions for the synthesis of various functionalized 2-aminothiazoles have been reported. nih.govnih.govresearchgate.net These typically involve the Hantzsch reaction where the α-haloketone is generated in situ from a ketone and a halogen source. nih.govresearchgate.net While a true one-pot synthesis for the target molecule from simple precursors is not established, a sequential, multi-step protocol can be reliably designed based on the methodologies discussed.

Table 2: Plausible Multi-Step Synthetic Protocol

StepReactionStarting MaterialKey ReagentsProduct
1Hantzsch SynthesisEthyl bromopyruvateThioureaEthyl 2-aminothiazole-4-carboxylate
2ReductionEthyl 2-aminothiazole-4-carboxylateLiAlH₄ or DIBAL-H(2-Amino-1,3-thiazol-4-yl)methanol
3Oxidation(2-Amino-1,3-thiazol-4-yl)methanolMnO₂, PCC, or Dess-Martin periodinane2-Amino-1,3-thiazole-4-carbaldehyde
4Alkynylation2-Amino-1,3-thiazole-4-carbaldehydeEthynylmagnesium bromide or Lithium trimethylsilylacetylide1-(2-Amino-1,3-thiazol-4-yl)prop-2-yn-1-ol
5Oxidation1-(2-Amino-1,3-thiazol-4-yl)prop-2-yn-1-olMnO₂, PCC, or Dess-Martin periodinaneThis compound

This proposed pathway illustrates a logical and feasible sequence of reactions, employing well-established transformations to construct the target molecule from commercially available starting materials. Each step can be optimized to achieve the desired outcome, ultimately leading to the synthesis of this compound.

Despite a comprehensive search for "this compound," no specific information regarding its synthetic methodologies, reaction pathways, catalytic systems, or the application of green chemistry principles in its synthesis could be found in the public domain. The search results yielded information on the synthesis of related heterocyclic compounds such as 2-aminothiazoles and 1,3,4-thiadiazoles, but not on the specific molecule requested.

Consequently, it is not possible to provide an article that adheres to the user's detailed outline and strict content inclusions for "this compound." The absence of specific research findings on this compound prevents a scientifically accurate discussion of its synthesis.

Therefore, the sections on Catalytic Systems in the Synthesis of the Compound, Green Chemistry Principles in Synthesis Optimization, and Challenges and Future Directions in Synthetic Routes cannot be addressed as requested.

Modification at the 2-Amino Position of the Thiazole Ring

The 2-amino group on the thiazole ring is a highly reactive and versatile handle for introducing a variety of functional groups and building complex molecular architectures. Its nucleophilic character drives reactions such as acylations and alkylations and enables its participation in the formation of fused heterocyclic systems. researchgate.net

The primary amine at the C-2 position of the thiazole ring readily undergoes acylation and alkylation. Acylation is typically achieved by reacting the parent compound with acyl chlorides or acid anhydrides in the presence of a base. This reaction leads to the formation of amide derivatives. Similarly, alkylation reactions with alkyl halides can introduce various alkyl groups, although conditions must be controlled to manage the potential for over-alkylation. These reactions are fundamental for creating libraries of derivatives with modified electronic and steric properties. For instance, the acylation of 2-aminothiadiazole intermediates has been used to synthesize novel compounds, a strategy directly applicable to 2-aminothiazoles. nih.gov

Reaction TypeReagent ExampleResulting Functional GroupPotential Derivative Structure
AcylationAcetyl Chloride (CH₃COCl)AcetamideN-(4-(but-3-yn-2-oyl)-1,3-thiazol-2-yl)acetamide
AcylationBenzoyl Chloride (C₆H₅COCl)BenzamideN-(4-(but-3-yn-2-oyl)-1,3-thiazol-2-yl)benzamide
AlkylationMethyl Iodide (CH₃I)Methylamino1-(2-(Methylamino)-1,3-thiazol-4-yl)but-3-yn-2-one
AlkylationBenzyl Bromide (C₆H₅CH₂Br)Benzylamino1-(2-(Benzylamino)-1,3-thiazol-4-yl)but-3-yn-2-one

The 2-aminothiazole moiety contains a formal amidine system, incorporating the exocyclic amino group and the endocyclic nitrogen at position 3. This arrangement allows for cyclocondensation reactions with bifunctional electrophiles to construct fused-ring systems. researchgate.net These annulation reactions typically involve a two-step process where the more nucleophilic 2-amino group reacts first, followed by an intramolecular cyclization involving the N-3 atom. This strategy is a powerful tool for creating rigid, polycyclic structures, such as thiazolo[3,2-a]pyrimidines and thiazolo[3,2-a]imidazoles, which significantly alter the parent molecule's topology. researchgate.net

Bifunctional ReagentResulting Fused HeterocycleCore Structure Name
β-Ketoester (e.g., Ethyl acetoacetate)Thiazolo[3,2-a]pyrimidin-5-onePyrimidinone
α-Haloketone (e.g., Chloroacetone)Thiazolo[3,2-a]imidazoleImidazole
Malonic acid derivativesThiazolo[3,2-a]pyrimidine-dionePyrimidinedione

Substitutions on the Thiazole Ring System

The thiazole ring itself is an aromatic heterocycle that can undergo electrophilic substitution reactions. The position most susceptible to electrophilic attack in 2-aminothiazole derivatives is the C-5 position. researchgate.net The activating effect of the 2-amino group directs incoming electrophiles to this site. Common electrophilic substitution reactions include halogenation (bromination, chlorination), nitration, and Friedel-Crafts reactions, allowing for the introduction of a wide range of substituents directly onto the heterocyclic core. researchgate.net These modifications can influence the molecule's electronic distribution and provide attachment points for further functionalization.

Reaction TypeReagentSubstituent Introduced at C-5Product Name Example
BrominationN-Bromosuccinimide (NBS)-Br1-(2-Amino-5-bromo-1,3-thiazol-4-yl)but-3-yn-2-one
NitrationHNO₃/H₂SO₄-NO₂1-(2-Amino-5-nitro-1,3-thiazol-4-yl)but-3-yn-2-one
Friedel-Crafts AcylationAcetyl Chloride/AlCl₃-COCH₃1-(2-Amino-5-acetyl-1,3-thiazol-4-yl)but-3-yn-2-one

Functionalization of the But-3-yn-2-one Chain

The but-3-yn-2-one chain offers two distinct reactive sites: the terminal alkyne and the ketone carbonyl group. These functionalities allow for a diverse set of chemical transformations independent of the thiazole core.

The terminal alkyne is a particularly valuable functional group for modern synthetic chemistry, most notably for its participation in "click chemistry." wikipedia.org The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins the terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov This modular approach allows for the straightforward conjugation of the core molecule to a vast array of other molecules, including peptides, polymers, and fluorescent probes, provided they bear an azide group. nih.gov Another potential transformation is the Mannich reaction, which can introduce an aminomethyl group adjacent to the alkyne. researchgate.net

Reaction TypeReagentFunctional Group FormedKey Features
CuAAC (Click Chemistry)Organic Azide (R-N₃)1,2,3-TriazoleHigh yield, mild conditions, biocompatible. nih.gov
Sonogashira CouplingAryl Halide (Ar-X)Internal AlkyneForms a C-C bond with an aryl group.
Mannich ReactionFormaldehyde + Secondary AmineAminomethyl AlkyneAdds an amino-containing side chain. researchgate.net

The ketone group in the side chain is susceptible to a range of nucleophilic additions and condensation reactions. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride, which introduces a new chiral center. The carbonyl group can also undergo condensation reactions with primary amines, hydroxylamine, or hydrazine (B178648) to form imines, oximes, or hydrazones, respectively. These reactions replace the C=O double bond with a C=N double bond, providing a route to derivatives with altered polarity and hydrogen bonding capabilities.

Reaction TypeReagentResulting Functional GroupProduct Class
ReductionSodium Borohydride (NaBH₄)Secondary Alcohol (-CH(OH)-)But-3-yn-2-ol derivative
CondensationPrimary Amine (R-NH₂)Imine (-C(=NR)-)Schiff Base
CondensationHydroxylamine (NH₂OH)Oxime (-C(=NOH)-)Oxime
CondensationHydrazine (NH₂NH₂)Hydrazone (-C(=NNH₂)-)Hydrazone

Synthesis of Structural Analogs and Isosteres

The synthesis of structural analogs and isosteres of this compound involves the targeted modification of specific functionalities within the molecule. These modifications can be broadly categorized into alterations of the 2-aminothiazole core and derivatization of the but-3-yn-2-one side chain.

Modification of the 2-Aminothiazole Core:

The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, and its modification can significantly impact biological activity. nih.gov

Isosteric Replacement of the Thiazole Ring: Bioisosteric replacement is a powerful strategy to modulate the physicochemical properties of a molecule while retaining its biological activity. wikipedia.org The thiazole ring in the parent compound can be replaced with other five-membered heterocycles such as oxazole, imidazole, or pyrazole. For instance, the isosteric replacement of 2-aminothiazole with 2-aminooxazole has been shown to increase hydrophilicity and water solubility in some compound series. nih.gov This can be a valuable strategy to improve the pharmacokinetic profile of the parent compound.

Modification of the But-3-yn-2-one Side Chain:

The but-3-yn-2-one side chain contains two reactive sites: the terminal alkyne and the ketone.

Reactions at the Terminal Alkyne: The terminal alkyne is amenable to a variety of transformations. For instance, Sonogashira coupling can be employed to introduce aryl or heteroaryl substituents, extending the carbon chain and introducing additional points of interaction with biological targets. The alkyne can also participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with azides to form triazole rings.

Modification of the Ketone: The ketone functionality can be reduced to a secondary alcohol, which can then be further derivatized through esterification or etherification. Alternatively, the ketone can be a target for nucleophilic addition reactions, for example, with organometallic reagents to introduce new alkyl or aryl groups.

Isosteric Replacement of the Butynone Moiety: The but-3-yn-2-one moiety itself can be replaced with other functional groups that mimic its size, shape, and electronic properties. For example, an α,β-unsaturated nitrile or a stable heterocyclic ring could be considered as potential isosteres. nih.gov

Modification Strategy Reagents and Conditions Resulting Analog/Isostere
N-Acylation of 2-amino groupAcid chloride, baseN-acyl-2-aminothiazole derivative
Isosteric replacement of thiazoleSynthesis from corresponding thioamide/thiourea isosteres2-Aminooxazole or other heterocyclic core
Sonogashira coupling of alkyneAryl halide, Pd catalyst, Cu(I) co-catalyst, base4-(Arylbut-3-yn-2-oyl)-2-aminothiazole
Alkyne-azide cycloadditionAzide, Cu(I) catalyst4-(1,2,3-Triazol-4-yl)-2-aminothiazole derivative
Ketone reductionNaBH4, methanol1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-ol

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds based on a common scaffold. The 2-aminothiazole core is particularly well-suited for combinatorial library generation due to the accessibility of starting materials and the robustness of the Hantzsch thiazole synthesis. organic-chemistry.org

A common strategy for the combinatorial synthesis of a 2-aminothiazole library based on the this compound scaffold would involve a multi-component reaction approach.

Solid-Phase Synthesis Approach:

A solid-phase synthesis strategy can be envisioned where a resin-bound thiourea is reacted with a diverse set of α-haloketones. In the context of the target compound, a resin-bound thiourea could be reacted with a suitable α-haloketone precursor of the but-3-yn-2-one side chain. Subsequent cleavage from the resin would yield a library of 2-aminothiazole derivatives.

Solution-Phase Parallel Synthesis:

Alternatively, a solution-phase parallel synthesis approach can be employed. um.esnih.gov This methodology allows for the rapid generation of a library of compounds in separate reaction vessels, often facilitated by automated synthesis platforms. A typical workflow would involve:

Preparation of Building Blocks: A diverse set of thioureas and α-haloketones are synthesized or procured. For the synthesis of analogs of this compound, a variety of substituted thioureas and different α-halo acetylenic ketones would be required.

Parallel Hantzsch Reaction: The library of thioureas is reacted with the library of α-haloketones in a parallel fashion in a multi-well plate format.

Work-up and Purification: Automated liquid handling systems can be used for the work-up and purification of the resulting compound library.

The resulting library of compounds can then be screened for biological activity to identify lead compounds for further optimization.

Combinatorial Approach Key Features Potential Diversity Points
Solid-Phase SynthesisFacilitates purification; allows for large excess of reagents.Diversity in the α-haloketone component.
Solution-Phase Parallel SynthesisHigh-throughput; amenable to automation.Diversity in both the thiourea and α-haloketone components.

By employing these derivatization and combinatorial strategies, a vast chemical space around the this compound scaffold can be explored, leading to the discovery of novel compounds with potentially enhanced biological activities and improved drug-like properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, five distinct signals are predicted.

Thiazole Proton (H-5): The proton at the 5th position of the thiazole ring is expected to appear as a singlet, as it has no adjacent protons. Its chemical shift would be influenced by the electron-donating amino group and the electron-withdrawing acyl group, likely placing it in the range of δ 7.0-7.5 ppm. In similar 4-substituted-1,3-thiazole derivatives, this proton signal is consistently observed as a singlet in this region. nih.gov

Amino Protons (-NH₂): The two protons of the primary amino group at the C-2 position will typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. This signal is expected around δ 6.8-7.2 ppm, a characteristic range for amino groups on heteroaromatic rings. chemicalbook.com

Methylene Protons (-CH₂-): The two protons of the methylene group are situated between the thiazole ring and the carbonyl group. Due to the strong deshielding effect of the adjacent carbonyl, this signal is predicted to be a sharp singlet in the range of δ 4.0-4.5 ppm.

Alkynyl Proton (-C≡CH): The terminal proton of the alkyne group is highly characteristic. It is expected to appear as a sharp singlet with a chemical shift around δ 3.0-3.5 ppm. researchgate.net

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~7.20Singlet1HH-5 (Thiazole)
~7.00Broad Singlet2H-NH₂
~4.30Singlet2H-CH₂-
~3.20Singlet1H-C≡CH

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Seven distinct carbon signals are anticipated for this compound.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded carbon and will appear significantly downfield, predicted to be in the δ 180-185 ppm region.

Thiazole Carbons (C-2, C-4, C-5): The C-2 carbon, bonded to two heteroatoms (N and S) and the amino group, is expected to be the most downfield of the ring carbons, around δ 168-170 ppm. asianpubs.org The C-4 carbon, bearing the acyl substituent, is predicted to be in the δ 148-152 ppm range. The C-5 carbon, bonded to a hydrogen, will be the most upfield of the ring carbons, appearing around δ 110-115 ppm. nih.gov

Alkynyl Carbons (-C≡CH): The two sp-hybridized carbons of the alkyne will have characteristic shifts. The internal carbon (adjacent to the carbonyl) is predicted around δ 80-85 ppm, while the terminal, proton-bearing carbon is expected slightly upfield, around δ 75-80 ppm. researchgate.net

Methylene Carbon (-CH₂-): The methylene carbon, positioned between the thiazole ring and the carbonyl group, is expected to appear in the δ 35-40 ppm range.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ ppm)Assignment
~182.0C=O
~169.0C-2 (Thiazole)
~150.0C-4 (Thiazole)
~112.0C-5 (Thiazole)
~83.0-C ≡CH
~78.0-C≡C H
~38.0-CH₂-

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, no significant correlations are expected as most proton signals are predicted to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It would definitively link the signals at ~7.20 ppm to ~112.0 ppm (C5-H5), ~4.30 ppm to ~38.0 ppm (-CH₂-), and ~3.20 ppm to ~78.0 ppm (-C≡CH).

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the connectivity of the fragments. Key long-range (2-3 bond) correlations would be expected between:

The methylene protons (~4.30 ppm) and the thiazole carbons C-4 (~150.0 ppm) and C-5 (~112.0 ppm).

The methylene protons (~4.30 ppm) and the carbonyl carbon (~182.0 ppm).

The alkynyl proton (~3.20 ppm) and the carbonyl carbon (~182.0 ppm) as well as the internal alkynyl carbon (~83.0 ppm).

The thiazole H-5 proton (~7.20 ppm) and the thiazole C-4 carbon (~150.0 ppm).

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of specific bonds. The spectrum of this compound would display several characteristic absorption bands.

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

C≡C-H Stretching: A sharp, strong absorption band characteristic of the terminal alkyne C-H bond is predicted around 3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretching from the thiazole ring would appear just above 3000 cm⁻¹.

C≡C Stretching: A weak to medium intensity band for the carbon-carbon triple bond stretch is expected in the 2140-2100 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band corresponding to the ketone carbonyl group is predicted around 1680 cm⁻¹. The conjugation with the thiazole ring would lower the frequency from a typical saturated ketone (~1715 cm⁻¹).

C=N and C=C Stretching: Vibrations from the thiazole ring are expected in the 1620-1500 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200MediumN-H Stretch (asymmetric & symmetric)
~3300Strong, Sharp≡C-H Stretch
~2120MediumC≡C Stretch
~1680Strong, SharpC=O Stretch (conjugated ketone)
~1600MediumC=N Stretch (thiazole ring)
~1550MediumC=C Stretch (thiazole ring)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure. The molecular formula for the compound is C₇H₅N₃OS, with a calculated molecular weight of approximately 179.20 g/mol .

Molecular Ion Peak ([M]⁺˙): In an electron ionization (EI) mass spectrum, a molecular ion peak would be expected at an m/z (mass-to-charge ratio) of 179.

Fragmentation Pattern: The molecule is expected to fragment in predictable ways. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the methylene carbon, resulting in a [CH₂-C₄H₂N₂S-NH₂]⁺ fragment.

Loss of CO: Fragmentation involving the loss of a neutral carbon monoxide molecule (28 Da) from the molecular ion to give a fragment at m/z 151.

McLafferty Rearrangement: This is not possible as there is no γ-hydrogen.

Cleavage of the side chain: Loss of the butynone side chain to yield a 2-aminothiazole fragment ion. nist.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zPredicted Fragment
179[M]⁺˙ (Molecular Ion)
151[M - CO]⁺˙
126[M - C₃HO]⁺
99[C₄H₃N₂S]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum is sensitive to conjugated systems. The structure of this compound contains a conjugated system comprising the 2-aminothiazole ring and the α,β-unsaturated ketone.

π → π* Transitions: Strong absorption bands are expected due to π → π* transitions within the conjugated system. Given the extended conjugation, a primary absorption maximum (λ_max) is predicted in the range of 260-290 nm, which is characteristic for substituted aminothiazoles. nist.gov

n → π* Transitions: A weaker absorption band, corresponding to the forbidden n → π* transition of the carbonyl group's non-bonding electrons, is expected at a longer wavelength, likely in the 320-350 nm region.

The exact position and intensity of these bands would be influenced by the solvent used for the analysis due to solvatochromic effects.

X-ray Crystallography for Solid-State Structure Determination

There is no publicly available X-ray crystallographic data for this compound. Therefore, a data table detailing its crystal system, space group, unit cell dimensions, and other crystallographic parameters cannot be generated.

Chromatographic Purity Assessment (HPLC, GC-MS)

Specific HPLC or GC-MS analysis data for this compound is not available in published literature. Consequently, data tables for retention times, solvent systems, and mass spectral data cannot be provided.

Investigation of Biological Activity and Molecular Mechanisms Preclinical Studies

Enzyme Inhibition Studies

Currently, there is a notable absence of published research detailing the specific interactions of 1-(2-amino-1,3-thiazol-4-yl)but-3-yn-2-one with various classes of enzymes.

Kinase Inhibition Profiles

No specific data is available in peer-reviewed literature that outlines the kinase inhibition profile of this compound. While compounds with a 2-aminothiazole (B372263) core structure have been investigated as potential kinase inhibitors, the specific activity of this particular compound has not been reported.

Protease Modulation Mechanisms

Detailed studies on the modulatory effects of this compound on proteases are not present in the current body of scientific literature. Therefore, its mechanisms of interaction with this class of enzymes are unknown.

Other Enzyme Target Engagements

Information regarding the engagement of this compound with other enzyme targets is not available.

Receptor Binding and Modulation Assays

The interaction of this compound with key receptor families, such as G-protein coupled receptors and nuclear receptors, has not been documented in published research.

G-Protein Coupled Receptor (GPCR) Interactions

There are no available reports or data from receptor binding and modulation assays to characterize the interaction of this compound with any G-Protein Coupled Receptors.

Nuclear Receptor Ligand Binding

Similarly, the potential for this compound to act as a ligand for nuclear receptors has not been investigated in any publicly accessible studies.

Cellular Assays for Mechanistic Pathway Elucidation

Cell-Based Reporter Gene Assays

Cell-based reporter gene assays are instrumental in elucidating the specific signaling pathways modulated by a compound. For the 2-aminothiazole class of molecules, these assays have been pivotal in identifying their inhibitory effects on key cellular signaling cascades implicated in cancer.

Notably, a series of 2-aminothiazole derivatives bearing a benzimidazole (B57391) moiety were evaluated for their impact on the Hedgehog (Hh) signaling pathway using a Gli-luciferase reporter assay. researchgate.net The Hedgehog pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development of various cancers. In these assays, cells are engineered to express a luciferase reporter gene under the control of a promoter that is activated by the Gli family of transcription factors, the downstream effectors of Hh signaling. A reduction in luciferase activity upon treatment with a compound indicates inhibition of the pathway. The study identified a potent Hedgehog pathway antagonist, 2-[3-(1H-benzimidazol-2-yl)-4-chloroanilino]-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide, which demonstrated inhibitory concentrations (IC50) in the nanomolar range. researchgate.net Further investigations using a dual-luciferase bioassay confirmed that these compounds exhibited significant inhibition of the Hh pathway, with IC50 values ranging from 0.72 to 14.31 μM in Shh-LIGHT 2 cells. researchgate.net These findings underscore the potential of the 2-aminothiazole scaffold to interfere with critical oncogenic signaling pathways.

Intracellular Signaling Pathway Investigations

Investigations into the effects of 2-aminothiazole derivatives on intracellular signaling pathways have revealed their ability to interfere with key cascades that control cell proliferation, survival, and differentiation.

The well-known multi-kinase inhibitor, Dasatinib, which features a 2-aminothiazole core, is a prime example. Structure-activity relationship studies have shown that the 2-aminothiazole scaffold is a novel template for Src family kinase inhibitors. nih.gov Analogs of Dasatinib have demonstrated potent pan-Src inhibition with nanomolar to subnanomolar potencies in both biochemical and cellular assays. nih.gov Src family kinases are crucial components of multiple signaling pathways that regulate cell growth, adhesion, and motility.

Furthermore, other 2-aminothiazole derivatives have been shown to inhibit anaplastic lymphoma kinase (ALK) phosphorylation and its downstream signaling pathways in a dose-dependent manner. uconn.edu ALK is a receptor tyrosine kinase, and its aberrant activation is a driver in several cancers. The ability of these compounds to inhibit ALK demonstrates their potential to disrupt oncogenic signaling.

In vitro Efficacy and Potency Determination

The in vitro efficacy and potency of 2-aminothiazole derivatives have been extensively evaluated against a variety of cancer cell lines, with many compounds exhibiting significant cytotoxic and anti-proliferative activities. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.

For instance, a sublibrary of 2-aminothiazole derivatives was synthesized and evaluated for their antitumor activities against human lung cancer (H1299) and human glioma (SHG-44) cell lines. nih.gov Among the screened compounds, 4,5,6,7-tetrahydrobenzo[d]thiazole exhibited the most potent activities with IC50 values of 4.89 and 4.03 μmol/L against the two cell lines, respectively. researchgate.netnih.gov

In another study, a series of 4-aryl-N-arylcarbonyl-2-aminothiazoles were developed as Hec1/Nek2 inhibitors. One compound from this series demonstrated potent in vitro antiproliferative activity with an IC50 range of 16.3-42.7 nM. moleculardevices.com Furthermore, 2-aminobenzothiazole (B30445) derivatives have shown highly potent suppressive activity against CSF1R kinase with an IC50 value of 1.4 nM. otavachemicals.com

The following interactive table summarizes the in vitro potency of selected 2-aminothiazole derivatives against various targets and cell lines.

Compound ClassTarget/Cell LineIC50 Value
2-Aminothiazole-benzimidazoleHedgehog Pathway (Shh-LIGHT 2 cells)0.72 - 14.31 μM
4,5,6,7-Tetrahydrobenzo[d]thiazoleH1299 (Lung Cancer)4.89 μM
4,5,6,7-Tetrahydrobenzo[d]thiazoleSHG-44 (Glioma)4.03 μM
4-Aryl-N-arylcarbonyl-2-aminothiazoleVarious Cancer Cell Lines16.3 - 42.7 nM
2-AminobenzothiazoleCSF1R Kinase1.4 nM
Aryl 2-aminothiazoleProtein Kinase CK2α7.0 μM
Dasatinib analogPan-Src KinasesSubnanomolar to Nanomolar

Structure-Activity Relationship (SAR) Studies

Correlation of Structural Motifs with Biological Response

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the 2-aminothiazole scaffold, extensive SAR studies have been conducted to understand how different structural modifications influence their biological activity.

A key finding from SAR studies on 2-aminothiazole-based kinase inhibitors is the importance of the substituents on the thiazole (B1198619) ring and the 2-amino group. For example, in the development of Dasatinib, it was discovered that specific substitutions on the 2-amino and 5-positions of the thiazole ring were critical for potent pan-Src kinase inhibition. nih.gov

In the context of antitumor activity, SAR studies of a 2-aminothiazole sublibrary revealed that lipophilic substituents such as methyl, bromo, phenyl, or butylidene at the 4- and/or 5-position of the thiazole core influenced the cytotoxic effects. moleculardevices.com Specifically, the incorporation of a 4,5-butylidene group (as in 4,5,6,7-tetrahydrobenzo[d]thiazole) led to the most potent compounds against lung and glioma cancer cell lines. nih.govmoleculardevices.com Conversely, the introduction of a methyl group at the C4- or C5-position of the thiazole core led to a decrease in potency. moleculardevices.com

For the allosteric modulators of protein kinase CK2, SAR studies guided the optimization of the initial hit compound. Modifications to the aryl groups attached to the 2-aminothiazole core were systematically explored to enhance the inhibitory activity. nih.gov These studies demonstrated that the nature and position of substituents on the aromatic rings significantly impacted the potency of the compounds.

The following data table provides a summary of key SAR findings for 2-aminothiazole derivatives.

Structural MotifPosition of ModificationEffect on Biological Activity
Lipophilic groups (e.g., butylidene)4- and 5-positions of thiazoleIncreased antitumor activity
Methyl group4- or 5-position of thiazoleDecreased antitumor activity
Specific amides and side chains2-amino and 5-positions of thiazoleCritical for potent kinase inhibition
Aryl group substitutionsAttached to the 2-aminothiazole coreSignificant impact on allosteric kinase modulation

Identification of Pharmacophoric Features

The 2-aminothiazole moiety is a well-established "privileged structure" in drug discovery, known for its ability to interact with a variety of biological targets. researchgate.netmdpi.comsemanticscholar.org Analysis of related 2-aminothiazole derivatives suggests that the core pharmacophoric features generally include the thiazole ring itself, the amino group at the 2-position, and various substituents at the 4 and 5-positions. The nitrogen and sulfur atoms within the thiazole ring can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. The 2-amino group often acts as a key hydrogen bond donor. nih.gov

Structure-activity relationship (SAR) studies on broader classes of 2-aminothiazole derivatives have indicated that modifications to the substituents on the thiazole ring significantly influence biological activity. nih.gov For instance, the nature and size of the group at the 4-position can impact potency and selectivity for various targets. nih.gov

Table 1: Potential Pharmacophoric Features of this compound

FeaturePotential InteractionSource
2-Amino GroupHydrogen Bond Donor nih.gov
Thiazole RingAromatic/Heterocyclic Interactions, van der Waals Forces researchgate.netmdpi.com
Ketone CarbonylHydrogen Bond Acceptor-
Alkyne GroupPi-stacking, Hydrophobic Interactions-

Note: The interactions for the ketone and alkyne groups are inferred based on general chemical principles, as specific studies for this compound were not found.

In vivo Preclinical Models for Mechanistic Insights (Excluding Therapeutic Outcomes)

The use of specific animal models to validate the biological pathways affected by "this compound" has not been reported. In general, the selection of an animal model for pathway validation depends on the hypothesized molecular target and biological effect of the compound. For example, if a compound is hypothesized to inhibit a specific kinase involved in a signaling pathway, transgenic mouse models with altered expression of that kinase could be employed.

There is no direct evidence from in vivo studies confirming the target engagement of "this compound." Demonstrating that a compound binds to its intended molecular target in a living organism is a critical step in drug development. This is often assessed using techniques such as positron emission tomography (PET) with a radiolabeled version of the compound, or by measuring downstream biomarkers that are modulated by the target's activity. For many 2-aminothiazole derivatives, target engagement has been inferred from the downstream biological effects observed in cellular or animal models. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein receptor.

For various 2-aminothiazole (B372263) derivatives, molecular docking studies have been instrumental in predicting their binding affinities to a range of biological targets, particularly protein kinases, which are crucial in cancer and inflammation pathways. These studies often report binding energy values (in kcal/mol), which provide a quantitative estimate of the stability of the ligand-receptor complex. Lower binding energy values typically indicate a more stable complex and potentially higher inhibitory activity.

For instance, in studies of 2-aminothiazole derivatives as potential kinase inhibitors, docking simulations have revealed that modifications to the substituent at the 4-position of the thiazole (B1198619) ring significantly influence binding affinity. While no direct data exists for the but-3-yn-2-one moiety, we can infer its potential contribution based on studies of similar 4-acyl-2-aminothiazoles. The ketone group can act as a hydrogen bond acceptor, while the alkyne can engage in various non-covalent interactions.

Table 1: Predicted Binding Affinities of Hypothetical 2-Aminothiazole Analogs against a Kinase Target

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Analog A (4-acetyl-2-aminothiazole)-7.5MET793, LYS745
Analog B (4-propionyl-2-aminothiazole)-7.8MET793, ASP855
1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one (extrapolated)-8.0 to -9.0MET793, LYS745, CYS797
Analog C (4-benzoyl-2-aminothiazole)-8.5MET793, PHE856

Note: The data in this table is illustrative and based on findings for structurally related compounds, not on direct experimental or computational results for this compound.

The conformation of a ligand within the binding pocket of a receptor is crucial for its activity. Molecular docking simulations provide detailed insights into the three-dimensional arrangement of the ligand and its interactions with specific amino acid residues. For 2-aminothiazole derivatives, the 2-amino group and the thiazole nitrogen are frequently observed to form key hydrogen bonds with the hinge region of kinase domains.

The but-3-yn-2-one substituent of the target compound introduces both rigidity and specific chemical features. The sp-hybridized carbons of the alkyne create a linear geometry, which can influence how the molecule fits into a binding pocket. The terminal alkyne hydrogen can act as a weak hydrogen bond donor, and the triple bond can participate in π-π stacking or π-alkyl interactions. The ketone carbonyl is a strong hydrogen bond acceptor. It is plausible that the but-3-yn-2-one moiety could orient itself to interact with specific residues, potentially leading to a unique binding mode compared to other 4-substituted aminothiazoles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

QSAR models have been successfully developed for various series of 2-aminothiazole derivatives to predict their inhibitory activities against different biological targets. nih.gov These models are typically built using a training set of compounds with known activities and then validated using a test set. The models often take the form of a linear or non-linear equation that relates biological activity (e.g., pIC50) to a set of molecular descriptors.

For a series of 2-aminothiazole-based kinase inhibitors, a QSAR model might look like:

pIC50 = β₀ + β₁(logP) + β₂(TPSA) + β₃(MW) + ...

Where logP is the lipophilicity, TPSA is the topological polar surface area, and MW is the molecular weight. The coefficients (β) indicate the relative importance of each descriptor.

Through QSAR studies, several key molecular descriptors have been identified as being important for the biological activity of 2-aminothiazole derivatives. These often include:

Electronic descriptors: Properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be important for reactivity and interaction with the target.

Thermodynamic descriptors: Parameters such as solvation energy can influence the bioavailability and binding of the compound.

For this compound, the presence of the alkyne and ketone groups would significantly influence descriptors related to polarity, shape, and electronic properties, which would be critical inputs for a predictive QSAR model.

Table 2: Key QSAR Descriptors for 2-Aminothiazole Derivatives

Descriptor TypeExample DescriptorPotential Influence on Activity
LipophilicLogPMembrane permeability and hydrophobic interactions
ElectronicDipole MomentPolar interactions with the receptor
StericMolar RefractivitySize and shape complementarity to the binding site
TopologicalWiener IndexMolecular branching and compactness

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is a powerful tool for understanding the intrinsic properties of a molecule.

DFT calculations on 2-aminothiazole derivatives have been used to determine various electronic and structural properties. physchemres.org These calculations can provide insights into:

Molecular Geometry: Optimization of the molecular structure to find the most stable conformation.

Electronic Properties: Calculation of HOMO and LUMO energies, which are related to the molecule's ability to donate or accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding potential non-covalent interactions.

For this compound, DFT calculations would likely show a high degree of electron density around the amino group, the thiazole nitrogen, and the ketone oxygen, making these sites favorable for hydrogen bonding. The alkyne would introduce a region of π-electron density.

Table 3: Hypothetical DFT-Calculated Properties for this compound

PropertyPredicted ValueInterpretation
HOMO Energy-6.5 eVRelated to the ease of electron donation
LUMO Energy-1.2 eVRelated to the ease of electron acceptance
HOMO-LUMO Gap5.3 eVIndicates high kinetic stability
Dipole Moment4.5 DSuggests a polar molecule with potential for strong dipole-dipole interactions

Note: The data in this table is hypothetical and intended for illustrative purposes, as specific DFT calculations for this compound were not found in the reviewed literature.

Electronic Structure and Reactivity Predictions

To understand the chemical behavior of a molecule like this compound, computational chemists would typically employ methods like Density Functional Theory (DFT). These studies would predict its electronic structure, including the distribution of electrons and the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated to visualize the electron density distribution and identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting how the molecule would interact with other reagents.

Table 1: Hypothetical Electronic Properties Calculated for a Thiazole Derivative

Parameter Description Hypothetical Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital -1.8 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO 4.7 eV

Note: The data in this table is illustrative for a generic thiazole derivative and does not represent actual calculated values for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While quantum mechanics calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. An MD simulation of this compound would typically involve placing it in a simulated environment, such as a box of water molecules, to study its conformational changes and interactions with the solvent.

In the context of drug discovery, MD simulations are crucial for understanding how a ligand like this might bind to a biological target, such as a protein. These simulations can reveal the stability of the ligand-protein complex, key intermolecular interactions (e.g., hydrogen bonds), and the conformational changes that occur upon binding.

Virtual Screening and Lead Optimization Strategies (Computational)

In drug discovery, computational strategies are essential for identifying and refining potential drug candidates. This compound, or similar structures, could be part of a virtual library of compounds that are computationally screened against a specific biological target.

Virtual Screening: This process involves using docking programs to predict the binding affinity and orientation of a large number of molecules to a protein's active site. Molecules with high predicted binding scores are then prioritized for experimental testing.

Lead Optimization: If a compound shows initial promise (a "hit" or "lead"), computational methods are used to guide its chemical modification to improve properties like potency, selectivity, and pharmacokinetic profile. This involves analyzing the structure-activity relationship (SAR) to understand how changes to the molecule's structure affect its biological activity. For thiazole-containing compounds, this could involve modifying substituents on the thiazole ring or the side chains to enhance interactions with the target protein.

Future Research Directions and Prospects

Exploration of Novel Synthetic Pathways

The future synthesis of 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one and its analogs will likely focus on efficiency, diversity, and sustainability. While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a foundational approach for the core structure, contemporary research is geared towards more advanced and greener alternatives. mdpi.comnih.govresearchgate.net

Future synthetic explorations could involve:

Flow Chemistry: The use of continuous flow reactors could offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. This is particularly relevant for handling potentially reactive intermediates.

Modern Acylation and Alkynylation Techniques: Research into advanced acylation and alkynylation methods will be crucial. This includes the use of novel coupling reagents and catalysts for the efficient construction of the α,β-alkynyl ketone moiety. nih.govnih.govwesleyan.eduevotec.com For instance, nickel-catalyzed carbonylative Sonogashira reactions using sustainable carbon monoxide sources represent a promising avenue. nih.gov

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic One-Pot ReactionsIncreased efficiency, reduced waste, lower costDevelopment of novel multi-tasking catalysts
Flow ChemistryEnhanced safety, scalability, and process controlOptimization of reactor design and reaction conditions
Modern Coupling ReactionsBroader substrate scope, milder reaction conditionsExploration of novel catalysts (e.g., Nickel-based) and sustainable reagents

Deeper Elucidation of Molecular Targets and Pathways

A critical area of future research will be the comprehensive identification and validation of the biological targets of this compound. The hybrid nature of its structure suggests multiple potential mechanisms of action.

The 2-aminothiazole (B372263) core is a well-established kinase inhibitor template. acs.orgnih.govacs.orgresearchgate.net Therefore, a primary avenue of investigation will be its effect on various protein kinases. The α,β-alkynyl ketone moiety, being a Michael acceptor, can act as a "warhead" for covalent inhibition by reacting with nucleophilic amino acid residues, such as cysteine or lysine, within the active site of enzymes. nih.govcam.ac.uknih.govresearchgate.net

Future studies should focus on:

Kinome Profiling: Large-scale screening against a panel of kinases to identify specific targets. This can reveal both anticipated and unexpected inhibitory activities.

Covalent Target Engagement Studies: Utilizing mass spectrometry-based techniques to identify proteins that are covalently modified by the compound. This will pinpoint the specific amino acid residues that interact with the alkynyl ketone.

Mechanism of Action Studies: Once targets are identified, detailed biochemical and cellular assays will be necessary to understand the functional consequences of target inhibition or modification. This includes investigating the downstream signaling pathways affected by the compound.

Advanced Computational Design of Analogs

Computational chemistry will play a pivotal role in the rational design of analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. nih.govwesleyan.edumorressier.comnih.govacs.org

Key computational approaches will include:

Molecular Docking and Dynamics Simulations: To predict the binding modes of the compound and its analogs within the active sites of identified targets. This can help in understanding the key interactions and guide the design of modifications to enhance affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models that correlate the structural features of a series of analogs with their biological activity. nih.gov These models can then be used to prioritize the synthesis of new compounds with potentially higher activity.

Covalent Docking and Reactivity Prediction: Specialized computational methods that model the formation of a covalent bond between the inhibitor and its target can be employed. wesleyan.edumorressier.com These methods can help in optimizing the reactivity of the alkynyl ketone "warhead" for improved target engagement and reduced off-target effects.

Computational MethodApplication in Analog DesignExpected Outcome
Molecular DockingPredicting binding poses and interactionsIdentification of key binding determinants
QSARCorrelating structure with activityPredictive models for virtual screening
Covalent DockingModeling covalent bond formationOptimization of "warhead" reactivity and selectivity

Integration with Modern Drug Discovery Methodologies

The unique structural features of this compound make it amenable to several modern drug discovery platforms.

Fragment-Based Drug Discovery (FBDD): The 2-aminothiazole scaffold can be considered a "privileged" fragment that frequently appears in bioactive molecules. acs.orgacs.org FBDD approaches can be used to identify initial low-molecular-weight binders to a target, which can then be elaborated upon. However, the promiscuity of some 2-aminothiazole fragments needs to be carefully considered. acs.org

High-Throughput Screening (HTS): Libraries of compounds based on the this compound scaffold can be synthesized and screened against a wide range of biological targets using automated HTS platforms. nih.govdomainex.co.ukblogspot.com This can rapidly identify initial hits for further optimization. The screening of covalent fragment libraries is a particularly relevant strategy. domainex.co.ukblogspot.combiorxiv.org

Chemical Proteomics: This powerful technology can be used to globally profile the protein targets of the compound in a cellular context, providing a comprehensive understanding of its mechanism of action and potential off-target effects. nih.govnih.govnih.govresearchgate.netresearchgate.net

Potential as a Chemical Probe for Biological Systems

The intrinsic properties of this compound make it an excellent candidate for development as a chemical probe to investigate biological systems.

A chemical probe is a small molecule that is used to study the function of a protein or a biological pathway. The alkynyl ketone moiety of this compound can act as a reactive handle for covalent modification of its protein target. researchgate.netnih.gov Furthermore, the terminal alkyne can be utilized in "click chemistry" reactions for the attachment of reporter tags, such as fluorophores or biotin, enabling the visualization and isolation of the target protein. nih.govstanford.edu

Future research in this area will focus on:

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to profile the activity of entire enzyme families in complex biological samples. nih.govnih.govresearchgate.netbitesizebio.com Analogs of this compound could be developed as ABPP probes to identify novel targets and to study enzyme function in health and disease.

Target Identification and Validation: The compound and its derivatives can be used as probes to identify the molecular targets of uncharacterized bioactive compounds or to validate the engagement of a drug with its intended target in a cellular environment.

Imaging and Localization Studies: By attaching a fluorescent tag via click chemistry, the subcellular localization of the compound's targets can be visualized using advanced microscopy techniques.

Application as a Chemical ProbeMethodologyScientific Goal
Activity-Based Protein ProfilingCovalent labeling and proteomic analysisProfiling enzyme activity and identifying novel targets
Target IdentificationCovalent capture and affinity purificationIdentifying the molecular targets of bioactive compounds
Cellular ImagingClick chemistry with fluorescent tagsVisualizing the subcellular localization of targets

Q & A

Q. What chromatographic methods optimize purity analysis, given the compound’s polarity?

  • Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. For TLC, silica gel 60 F₂₅₄ plates and ethyl acetate/hexane (3:7) resolve polar impurities. Validate with LC-MS for mass confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.